molecular formula C19H16ClN3O2 B2381322 1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941997-54-2

1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No. B2381322
CAS RN: 941997-54-2
M. Wt: 353.81
InChI Key: NZRQTOXEZZKBRY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'compound 1' and has been a subject of interest for many researchers due to its unique chemical structure and potential uses.

Scientific Research Applications

Apoptosis Induction and Potential Anticancer Agent

The compound 1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one and its analogs have been studied for their role in inducing apoptosis, a process of programmed cell death, which is crucial in the treatment of cancer. A specific variant, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has shown promising results in high-throughput screening assays against several breast and colorectal cancer cell lines, by arresting cells in the G(1) phase and then inducing apoptosis. This compound targets TIP47, an IGF II receptor binding protein, highlighting its potential as an anticancer agent (Zhang et al., 2005).

Synthesis and Biological Activity Prediction

Research has also focused on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which include the compound . These have been synthesized through a one-pot condensation process, and their biological activity has been predicted using the PASS (Prediction of Activity Spectra for Substances) methodology. This approach provides insights into potential biological activities of these synthesized compounds (Kharchenko et al., 2008).

Antioxidant Activity

A series of derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which are structurally related to the compound , have been synthesized and tested for their antioxidant activity. This research is crucial as antioxidants play a significant role in protecting the body from damage caused by free radicals. Some of these compounds have shown potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Antibacterial and Anti-Inflammatory Properties

Research into similar compounds, like 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, has shown that these compounds possess significant antibacterial and anti-inflammatory activities. These properties make them potential candidates for pharmaceutical development, addressing issues like microbial resistance and inflammation (Ravula et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-2-4-13(5-3-12)18-21-19(25-22-18)14-10-17(24)23(11-14)16-8-6-15(20)7-9-16/h2-9,14H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRQTOXEZZKBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

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